Home > Products > Screening Compounds P93503 > 1-(3,4-Dimethylphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea
1-(3,4-Dimethylphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea - 1234861-69-8

1-(3,4-Dimethylphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea

Catalog Number: EVT-3015951
CAS Number: 1234861-69-8
Molecular Formula: C22H27N3O3
Molecular Weight: 381.476
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ibrutinib

Compound Description: Ibrutinib (chemical name: 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one) is a drug used to treat several types of B-cell cancers. It functions by irreversibly inhibiting Bruton's tyrosine kinase. Research has shown that ibrutinib also exhibits selective and moderate inhibitory activity against FLT3-ITD positive acute myeloid leukemia cells. []

Relevance: Although not directly analogous in structure, ibrutinib served as the starting point for a structure-guided drug design approach that led to the discovery of 1-(4-(4-amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213), a potent type II FLT3 kinase inhibitor. This suggests a shared target or mechanism of action between ibrutinib and the target compound, 1-(3,4-Dimethylphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea, potentially due to structural similarities in their kinase inhibitory pharmacophores.

1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213)

Compound Description: CHMFL-FLT3-213 is a highly potent type II FLT3 kinase inhibitor developed through structure-guided drug design, building upon the initial discovery of ibrutinib's activity against FLT3-ITD positive acute myeloid leukemia cells. CHMFL-FLT3-213 demonstrates strong inhibitory effects against the FLT3-ITD mutant and associated oncogenic mutations. []

Relevance: Both CHMFL-FLT3-213 and 1-(3,4-Dimethylphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea belong to the class of diaryl ureas. This chemical class is known for its diverse biological activities, including kinase inhibition, suggesting potential shared pharmacological properties and potential interactions with similar biological targets.

1-(2-(1'-Neopentylspiro[indoline-3,4'-piperidine]-1-yl)phenyl)-3-(4-(trifluoromethoxy)phenyl)urea

Compound Description: This compound is a potent, selective, and bioavailable P2Y1 antagonist, developed as a potential antithrombotic agent. It exhibits improved activity in functional assays and enhanced oral bioavailability in rats compared to earlier lead compounds. []

Relevance: This compound, along with 1-(3,4-Dimethylphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea, belongs to the diaryl urea class. The exploration of this structural class for P2Y1 antagonism highlights the potential for diverse biological activities within this chemical framework, including the possibility of similar targets or mechanisms of action.

1-(4-((4-Oxo-4,5-dihydropyrazolo[3,4-d]pyrimidin-2-yl)methyl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea (14d)

Compound Description: Compound 14d is a potent adenosine deaminase (ADA) inhibitor with Ki values in the nanomolar/subnanomolar range. It has shown efficacy in attenuating bowel inflammation in rats with colitis induced by 2,4-dinitrobenzenesulfonic acid. []

Relevance: Both 14d and 1-(3,4-Dimethylphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea are diaryl ureas. This shared structural motif suggests the potential for similar pharmacological properties and possible interactions with related biological targets.

(2R)-2-[(1S)-6,7-Dimethoxy-1-{2-[4-(trifluoromethyl)phenyl]ethyl}-3,4-dihydroisoquinolin-2(1H)-yl]-N-methyl-2-phenylethanamide (Almorexant)

Compound Description: Almorexant is a dual orexin-1 (OX1R) and orexin-2 (OX2R) receptor antagonist, shown to promote sleep in animals and humans. It achieves this effect by blocking both receptors, which play a role in maintaining wakefulness. []

Relevance: While not structurally similar to 1-(3,4-Dimethylphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea, the research involving Almorexant emphasizes the importance of understanding the selective distribution and impact of different receptor subtypes, especially within complex signaling pathways like those involved in sleep-wake regulation. This knowledge could be relevant when investigating the specific biological targets and downstream effects of the target compound.

1-(2,4-Dibromophenyl)-3-[(4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]urea (JNJ-10397049)

Compound Description: JNJ-10397049 is a selective OX2R antagonist, capable of decreasing sleep latency and increasing non-rapid eye movement and rapid eye movement sleep time in rats. It exerts its effects by selectively blocking OX2R, thereby influencing the histaminergic system and promoting sleep. []

Relevance: Similar to Almorexant, the research on JNJ-10397049 highlights the need to consider the differential impact of specific receptor subtypes on physiological processes. This knowledge is crucial when investigating the potential biological targets and downstream effects of the target compound, 1-(3,4-Dimethylphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea, particularly if it exhibits selective binding affinities for specific receptor subtypes.

1-(6,8-Difluoro-2-methylquinolin-4-yl)-3-[4-(dimethylamino)phenyl]urea (SB-408124)

Compound Description: SB-408124 is a selective OX1R antagonist, investigated for its effects on sleep in rats. Unlike OX2R antagonists, SB-408124 did not demonstrate significant sleep-promoting effects when administered alone. []

Relevance: The contrasting effects of SB-408124 (OX1R antagonist) and JNJ-10397049 (OX2R antagonist) on sleep regulation highlight the crucial role of receptor subtype selectivity in determining the pharmacological outcome. This underscores the importance of investigating the receptor subtype selectivity of 1-(3,4-Dimethylphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea and its implications for its biological activity.

Overview

1-(3,4-Dimethylphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea, with the CAS number 1234861-69-8, is a synthetic compound that belongs to the class of phenyl ureas. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a candidate for drug development targeting various conditions.

Source and Classification

This compound is classified under the category of urea derivatives and is specifically designed based on the phenyl urea scaffold, which is known for its diverse pharmacological properties. The molecular formula is C22H27N3O3C_{22}H_{27}N_{3}O_{3} with a molecular weight of 381.5 g/mol . The structure includes multiple functional groups that contribute to its biological activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-(3,4-Dimethylphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea typically involves several steps:

  1. Preparation of Intermediate Compounds: The synthesis often begins with the formation of key intermediates such as substituted piperidines and phenyl ureas. For instance, 4-hydroxypiperidine can be reacted with appropriate acylating agents to form derivatives that are further utilized in the synthesis of the final compound.
  2. Urea Formation: The final step generally involves the reaction of an isocyanate with an amine or an amide to form the urea linkage. This reaction may require specific conditions such as temperature control and the presence of solvents like dichloromethane or dimethylformamide .
  3. Purification: After synthesis, purification techniques such as column chromatography are employed to isolate the desired product from unreacted materials and by-products.
Molecular Structure Analysis

Structure and Data

The molecular structure of 1-(3,4-Dimethylphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea features:

  • Aromatic Rings: Two phenyl groups that enhance lipophilicity.
  • Piperidine Ring: A hydroxypiperidine moiety that may contribute to its biological activity.
  • Urea Linkage: This functional group is critical for its pharmacological properties.

The structural representation can be visualized using molecular modeling software, which provides insights into steric interactions and potential binding sites for biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

The compound can undergo various chemical reactions typical for urea derivatives:

  1. Hydrolysis: The urea bond can be hydrolyzed in aqueous conditions, leading to the release of amines.
  2. Substitution Reactions: The aromatic rings may participate in electrophilic substitution reactions, allowing modifications that could enhance biological activity.
  3. Complexation: The hydroxypiperidine group may form complexes with metal ions, potentially altering the compound's properties.

These reactions are crucial for modifying the compound to improve efficacy or reduce toxicity in pharmacological applications .

Mechanism of Action

Process and Data

The mechanism of action for 1-(3,4-Dimethylphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea is not fully elucidated but may involve:

  • Inhibition of Enzymes: Compounds based on phenyl urea scaffolds have been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling.
  • Receptor Modulation: The presence of hydroxypiperidine suggests possible interactions with neurotransmitter receptors or transporters, influencing neurological pathways.

Further studies are needed to clarify these mechanisms through biochemical assays and receptor binding studies .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 1-(3,4-Dimethylphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea include:

  • Molecular Weight: 381.5 g/mol
  • Density: Not available
  • Melting Point: Not available
  • Boiling Point: Not available
  • Solubility: Likely soluble in organic solvents due to its lipophilic nature.

These properties are essential for determining solubility profiles and stability under various conditions .

Applications

Scientific Uses

1-(3,4-Dimethylphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea is primarily researched for its potential applications in:

  • Pharmaceutical Development: As a candidate for drugs targeting specific diseases due to its inhibitory properties.
  • Biochemical Research: To study its interactions with biological systems and elucidate mechanisms involved in disease processes.

Research continues into optimizing this compound's structure for enhanced therapeutic efficacy while minimizing side effects .

Properties

CAS Number

1234861-69-8

Product Name

1-(3,4-Dimethylphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea

IUPAC Name

1-(3,4-dimethylphenyl)-3-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]urea

Molecular Formula

C22H27N3O3

Molecular Weight

381.476

InChI

InChI=1S/C22H27N3O3/c1-15-3-6-19(13-16(15)2)24-22(28)23-18-7-4-17(5-8-18)14-21(27)25-11-9-20(26)10-12-25/h3-8,13,20,26H,9-12,14H2,1-2H3,(H2,23,24,28)

InChI Key

IYALUFCFRQAAAV-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC(=O)N3CCC(CC3)O)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.